![molecular formula C13H19FN2O3S B3919476 N~1~-(tert-butyl)-N~2~-(4-fluorophenyl)-N~2~-(methylsulfonyl)glycinamide](/img/structure/B3919476.png)
N~1~-(tert-butyl)-N~2~-(4-fluorophenyl)-N~2~-(methylsulfonyl)glycinamide
Übersicht
Beschreibung
N~1~-(tert-butyl)-N~2~-(4-fluorophenyl)-N~2~-(methylsulfonyl)glycinamide, also known as TAK-659, is a novel small molecule inhibitor that has shown promising results in treating various types of cancer. The compound was developed by Takeda Pharmaceutical Company Limited and is currently in the clinical trial phase.
Wirkmechanismus
N~1~-(tert-butyl)-N~2~-(4-fluorophenyl)-N~2~-(methylsulfonyl)glycinamide works by inhibiting the activity of Bruton's tyrosine kinase (BTK), which plays a critical role in the growth and survival of cancer cells. By blocking the activity of BTK, N~1~-(tert-butyl)-N~2~-(4-fluorophenyl)-N~2~-(methylsulfonyl)glycinamide can prevent the proliferation of cancer cells and induce cell death.
Biochemical and Physiological Effects:
N~1~-(tert-butyl)-N~2~-(4-fluorophenyl)-N~2~-(methylsulfonyl)glycinamide has been shown to have potent anti-cancer activity in vitro and in vivo. In preclinical studies, the compound has been shown to inhibit the growth of cancer cells and induce cell death. N~1~-(tert-butyl)-N~2~-(4-fluorophenyl)-N~2~-(methylsulfonyl)glycinamide has also been shown to have a favorable safety profile, with no significant toxicity observed in animal studies.
Vorteile Und Einschränkungen Für Laborexperimente
One of the major advantages of N~1~-(tert-butyl)-N~2~-(4-fluorophenyl)-N~2~-(methylsulfonyl)glycinamide is its potent anti-cancer activity, which makes it a promising candidate for cancer treatment. However, one limitation of the compound is that it is still in the clinical trial phase, and its long-term safety and efficacy have yet to be established.
Zukünftige Richtungen
There are several future directions for research on N~1~-(tert-butyl)-N~2~-(4-fluorophenyl)-N~2~-(methylsulfonyl)glycinamide. One potential direction is to investigate the use of N~1~-(tert-butyl)-N~2~-(4-fluorophenyl)-N~2~-(methylsulfonyl)glycinamide in combination with other cancer therapies, such as chemotherapy or immunotherapy. Another direction is to explore the use of N~1~-(tert-butyl)-N~2~-(4-fluorophenyl)-N~2~-(methylsulfonyl)glycinamide in treating other types of cancer, such as breast cancer or lung cancer. Finally, further research is needed to establish the long-term safety and efficacy of N~1~-(tert-butyl)-N~2~-(4-fluorophenyl)-N~2~-(methylsulfonyl)glycinamide in clinical trials.
Wissenschaftliche Forschungsanwendungen
N~1~-(tert-butyl)-N~2~-(4-fluorophenyl)-N~2~-(methylsulfonyl)glycinamide has been extensively studied for its potential use in treating various types of cancer, including lymphoma, leukemia, and solid tumors. The compound has shown promising results in preclinical studies and is currently being tested in clinical trials.
Eigenschaften
IUPAC Name |
N-tert-butyl-2-(4-fluoro-N-methylsulfonylanilino)acetamide | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19FN2O3S/c1-13(2,3)15-12(17)9-16(20(4,18)19)11-7-5-10(14)6-8-11/h5-8H,9H2,1-4H3,(H,15,17) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NHNCLHPVEMLNHJ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)NC(=O)CN(C1=CC=C(C=C1)F)S(=O)(=O)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19FN2O3S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
302.37 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-tert-butyl-N~2~-(4-fluorophenyl)-N~2~-(methylsulfonyl)glycinamide |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.